Cas no 898755-61-8 (Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate)

Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate 化学的及び物理的性質
名前と識別子
-
- ETHYL 7-[2-(AZETIDINOMETHYL)PHENYL]-7-OXOHEPTANOATE
- ethyl 7-[2-(azetidin-1-ylmethyl)phenyl]-7-oxo-heptanoate
- LogP
- ethyl 7-[2-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
- Ethyl 7-[2-(azetidinoMethyl)phenyl)]-7-oxoheptanoate
- ETHYL 7-[2-(AZETIDIN-1-YLMETHYL)PHENYL)]-7-OXOHEPTANOATE
- AKOS016020657
- 898755-61-8
- SB52088
- Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate
- Ethyl7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate
- MS-21483
- Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate
- DTXSID10643740
- Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate
-
- MDL: MFCD03842628
- インチ: InChI=1S/C19H27NO3/c1-2-23-19(22)12-5-3-4-11-18(21)17-10-7-6-9-16(17)15-20-13-8-14-20/h6-7,9-10H,2-5,8,11-15H2,1H3
- InChIKey: XOYHVBYKBWZVDU-UHFFFAOYSA-N
- SMILES: CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC2
計算された属性
- 精确分子量: 317.19900
- 同位素质量: 317.19909372Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 11
- 複雑さ: 379
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 46.6Ų
じっけんとくせい
- PSA: 46.61000
- LogP: 3.52650
Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM284223-5g |
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate |
898755-61-8 | 95% | 5g |
$1320 | 2021-06-09 | |
Key Organics Ltd | MS-21483-1G |
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate |
898755-61-8 | >95% | 1g |
£531.00 | 2025-02-09 | |
TRC | E097365-500mg |
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate |
898755-61-8 | 500mg |
$ 735.00 | 2022-06-02 | ||
Chemenu | CM284223-1g |
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate |
898755-61-8 | 95% | 1g |
$450 | 2023-03-07 | |
Chemenu | CM284223-1g |
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate |
898755-61-8 | 95% | 1g |
$409 | 2021-06-09 | |
Crysdot LLC | CD11024461-1g |
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate |
898755-61-8 | 95+% | 1g |
$433 | 2024-07-19 | |
Crysdot LLC | CD11024461-5g |
Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate |
898755-61-8 | 95+% | 5g |
$1401 | 2024-07-19 | |
Key Organics Ltd | MS-21483-5G |
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate |
898755-61-8 | >95% | 5g |
£1715.00 | 2025-02-09 | |
TRC | E097365-250mg |
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate |
898755-61-8 | 250mg |
$ 440.00 | 2022-06-02 |
Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoateに関する追加情報
Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate: A Comprehensive Overview
Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate, with CAS No. 898755-61-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an azetidine ring with a phenyl group and an ester functional group. The azetidinomethyl moiety plays a crucial role in determining the compound's properties and potential applications.
Recent studies have highlighted the importance of azetidine-containing compounds in drug discovery. The phenyl group in Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate contributes to its aromatic stability, while the ester linkage enhances its solubility and bioavailability. These features make it a promising candidate for various therapeutic applications.
The synthesis of Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate involves a multi-step process that includes the formation of the azetidine ring and subsequent coupling reactions. Researchers have optimized these steps to achieve higher yields and better purity, ensuring that the compound is suitable for advanced biological testing.
In terms of pharmacological activity, Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its role in managing chronic inflammatory diseases. Furthermore, preliminary in vivo experiments indicate that the compound may also possess anti-tumor properties, making it a valuable lead for cancer drug development.
The longevity of this compound's effects is another area of interest. Researchers are exploring its stability under various physiological conditions to determine its suitability for sustained-release drug delivery systems. This aspect is critical for ensuring patient compliance and maximizing therapeutic outcomes.
Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate also finds applications in materials science. Its unique structure allows for the formation of self-assembled monolayers, which have potential uses in nanotechnology and surface modification. This dual applicability underscores the compound's versatility across multiple scientific disciplines.
Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate's biological activities. Advanced computational models are being employed to predict its interactions with target proteins, paving the way for rational drug design.
In conclusion, Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate represents a compelling example of how structural complexity can translate into functional diversity. With continued research, this compound holds the promise of advancing both medical treatments and materials innovation.
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